2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Description

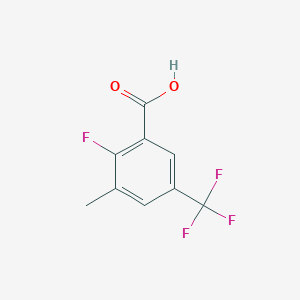

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) is a fluorinated benzoic acid derivative with the molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol . This compound features a trifluoromethyl (-CF₃) group at the 5-position, a fluorine atom at the 2-position, and a methyl (-CH₃) substituent at the 3-position of the benzene ring. Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSQINYZZVGSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methylbenzoic acid with trifluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with key analogs, focusing on substituent positions and molecular properties:

Key Observations :

Physicochemical Properties

Solubility and Stability:

- This compound: Limited solubility data; predicted low water solubility due to high lipophilicity from -CF₃ and -CH₃ groups.

- 2-Fluoro-5-(trifluoromethyl)benzoic acid: Slightly soluble in DMSO and methanol .

- 2-Chloro-5-(trifluoromethyl)benzoic acid: Soluble in heated water and methanol .

Thermal Stability:

Fluorinated benzoic acids generally exhibit high thermal stability. The methyl group in the target compound may marginally lower melting points compared to non-methylated derivatives .

Biological Activity

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS Number: 518002) is an organofluorine compound notable for its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.14 g/mol. The compound features a fluorine atom at the second position, a methyl group at the third position, and a trifluoromethyl group at the fifth position of the benzoic acid structure. This configuration contributes to its distinct chemical behavior and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Properties:

- The compound has been studied for its potential as an anti-inflammatory agent. Its ability to modulate biological pathways influenced by fluorinated compounds suggests it could play a role in therapeutic applications targeting inflammatory diseases.

2. Antimicrobial Activity:

- Interaction studies have shown that derivatives of this compound possess antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy against various microbial strains .

3. Modulation of Biological Pathways:

- The presence of multiple fluorine atoms in the structure significantly affects how the compound interacts with biological molecules, leading to unique pharmacological profiles. These interactions are crucial for understanding its potential therapeutic uses.

Case Study 1: Synthesis and Activity

In a study focused on synthesizing derivatives of benzoic acid, this compound was identified as having enhanced activity due to the trifluoromethyl group. This modification was found to improve the compound's potency against various bacterial strains, highlighting its potential as a lead compound in drug development .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that the incorporation of the trifluoromethyl group significantly increased the inhibitory potency of related compounds against specific targets, such as enzymes involved in inflammatory processes. This finding underscores the importance of fluorination in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-5-(trifluoromethyl)benzoic acid | Lacks fluorine at the second position | |

| 2-Fluoro-4-methylbenzoic acid | Different substitution pattern on the benzene ring | |

| 2,4-Difluoro-5-(trifluoromethyl)benzoic acid | Contains an additional fluorine atom |

The unique arrangement of functional groups in this compound contributes to its distinctive chemical behavior and biological activity compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid?

The synthesis typically involves fluorination and functionalization of substituted benzoic acid precursors. A common approach includes:

- Oxidation of benzaldehyde derivatives : Starting with 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, oxidation using KMnO₄ or CrO₃ under acidic conditions yields the carboxylic acid .

- Nucleophilic fluorination : Introducing fluorine via halogen exchange (e.g., using KF in the presence of crown ethers) on chloro- or nitro-precursors .

- Trifluoromethylation : Employing reagents like CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) to introduce the trifluoromethyl group at the 5-position .

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical methods include:

- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR confirms methyl and aromatic proton signals .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₆F₄O₂) .

- HPLC : Assesses purity (>95% by reverse-phase chromatography) and detects isomers or byproducts .

- Melting point analysis : Compare observed mp (e.g., 248–250°C) with literature values; discrepancies may indicate impurities .

Q. What is the solubility profile of this compound in common solvents?

The compound is lipophilic due to fluorine and trifluoromethyl groups:

- High solubility : In polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform) .

- Low solubility : In water or alcohols (ethanol, methanol); solubility enhancement may require pH adjustment (e.g., sodium salt formation) or co-solvents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during trifluoromethylation?

Strategies include:

- Catalyst screening : Use Cu(I) or Pd catalysts to improve regioselectivity and reduce side reactions .

- Temperature control : Lower reaction temperatures (e.g., 0–25°C) suppress decomposition of trifluoromethylating agents .

- In situ monitoring : Employ FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What analytical approaches resolve discrepancies in reported melting points across studies?

Contradictory mp values may arise from polymorphs or impurities. Solutions include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions and confirms thermal stability .

- Recrystallization : Purify the compound using solvent mixtures (e.g., hexane/ethyl acetate) to isolate the dominant polymorph .

- X-ray crystallography : Resolves crystal structure ambiguities and validates purity .

Q. What strategies improve aqueous solubility for biological assays without compromising bioactivity?

- Salt formation : React with NaOH or NH₄OH to generate water-soluble sodium or ammonium salts .

- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoformulation : Use liposomes or cyclodextrins to encapsulate the compound for improved bioavailability .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Substitution patterns : Introduce functional groups (e.g., -OH, -NH₂) at the 4-position to modulate electronic effects and hydrogen bonding .

- Heterocyclic coupling : Attach pyrimidine or thiazolidinone moieties via amide bonds to explore kinase or enzyme inhibition .

- Isosteric replacement : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to study steric and electronic influences .

Q. How to address isomerization or regio-specificity challenges during synthesis?

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution positions before deprotection .

- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IA) .

- Computational modeling : Predict reactive sites and regioselectivity using DFT calculations (e.g., Gaussian software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.